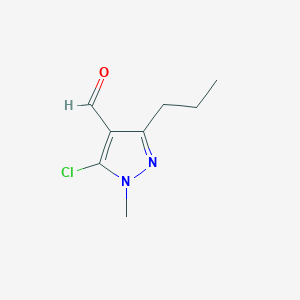

5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-1-methyl-3-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-4-7-6(5-12)8(9)11(2)10-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVZMKHSJWHDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1C=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that introduces an aldehyde group into the pyrazole ring. The general procedure involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents:

a. Hydrazine Derivatives

Reaction with hydrazines forms hydrazones, useful for synthesizing Schiff base complexes. For example:

-

Hydrazine hydrate in ethanol at 60°C yields 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde hydrazone (85% yield).

b. Amines

Primary amines (e.g., methylamine) react in dichloromethane under reflux to form imines, which are intermediates for further functionalization.

Reaction Conditions Table

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Ethanol | 60°C | 85 |

| Methylamine | DCM | 40°C | 72 |

| Hydroxylamine | Water/THF | RT | 91 |

Condensation Reactions

The aldehyde participates in condensations to form extended π-systems:

a. Aldol Condensation

With ketones (e.g., acetone) in basic conditions (NaOH, ethanol), α,β-unsaturated carbonyl derivatives form via dehydration. For instance:

-

Reaction with acetone produces (E)-5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde acrylketone (68% yield).

b. Knoevenagel Condensation

Active methylene compounds (e.g., malononitrile) react in the presence of piperidine to generate cyanovinyl derivatives .

Substitution Reactions

The chloro group at position 5 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

a. Amination

Heating with ammonium hydroxide in DMF at 120°C replaces chlorine with an amino group, yielding 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde (58% yield) .

b. Methoxylation

Treatment with sodium methoxide in methanol at 80°C produces 5-methoxy-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde (63% yield) .

Substitution Reactivity Table

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq.) | DMF, 120°C, 8 h | 5-Amino derivative | 58 |

| NaOMe/MeOH | Reflux, 6 h | 5-Methoxy derivative | 63 |

| KSCN | DMSO, 100°C, 12 h | 5-Thiocyano derivative | 49 |

Oxidation and Reduction

a. Oxidation

The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic conditions:

-

5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid forms in 76% yield.

b. Reduction

NaBH₄ in methanol reduces the aldehyde to a primary alcohol, yielding 4-(hydroxymethyl)-5-chloro-1-methyl-3-propyl-1H-pyrazole (88% yield).

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

a. Pyrazolo[1,5-a]pyrimidine Synthesis

Reacting with amidines (e.g., acetamidine) in acetic acid generates fused pyrimidine rings, important in medicinal chemistry .

Mechanistic Insights

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde typically employs the Vilsmeier-Haack reaction , which introduces an aldehyde group into the pyrazole ring. This method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product. The compound can also undergo various transformations, leading to derivatives with distinct biological properties.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

- Intermediate in Synthesis : It serves as an essential intermediate in synthesizing more complex pyrazole derivatives, which are often evaluated for their pharmacological properties.

- Enzyme Inhibitors : The compound is utilized in studies focusing on enzyme inhibitors and receptor modulators, contributing to drug discovery efforts.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation through assays like the carrageenan-induced paw edema model, indicating its suitability for pain management therapies.

- Antitumor Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Numerous studies have explored the biological activity of pyrazole derivatives derived from this compound:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Electronic Effects

- Propyl vs. Aryl Substituents : The electron-donating propyl group at position 3 in the target compound reduces electrophilicity at the aldehyde compared to electron-withdrawing groups (e.g., CF₃ in ). This impacts reactivity in nucleophilic additions.

- Chlorophenyl Derivatives : The 4-chlorophenyl group (e.g., ) enhances lipophilicity and may improve crystallinity, as evidenced by higher melting points (171–172°C vs. oil for the propyl analog) .

Spectroscopic Differentiation

- Aldehyde Proton : The target compound’s aldehyde proton (δ 9.85) is deshielded relative to phenyl-substituted analogs (δ ~8.12), reflecting electronic differences in the pyrazole core .

- Aromatic Signals : Phenyl-substituted derivatives show multiplet signals at δ 7.4–7.6 for aryl protons, absent in the propyl analog .

Notes

- Handling Precautions : Use personal protective equipment (PPE) and work in a fume hood due to respiratory and dermal hazards .

- Analytical Tools : Crystallographic software (e.g., Mercury , SHELX ) and spectral databases are critical for structural validation.

- Research Gaps: Limited data on the trifluoromethyl analog’s reactivity and biological activity warrant further study .

Biological Activity

5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClN₂O, with a molecular weight of approximately 224.69 g/mol. The structure features a pyrazole ring with a chloro group at the 5-position and a propyl group at the 3-position, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against several pathogens. It has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through various assays, including the carrageenan-induced paw edema model. Pyrazole derivatives are known for their analgesic effects, making this compound a candidate for pain management therapies .

- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating potential applications in oncology. The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with microtubules. The compound modulates tubulin polymerization, which is crucial for cell division. By affecting microtubule stability, it induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar pyrazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde | Methyl group at position 3 | Exhibits notable anti-inflammatory properties |

| 5-Bromo-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | Bromine substituent at position 5 | Different reactivity patterns compared to chlorine |

| 3-Ethyl-1-(4-nitrophenyl)-1H-pyrazole | Nitro group instead of chloro | Enhanced electronic properties due to nitro group |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives derived from this compound:

- Antimicrobial Evaluation : A study reported that derivatives synthesized from this compound displayed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains .

- Analgesic and Anti-inflammatory Studies : Utilizing models such as the tail-flick assay and carrageenan-induced paw edema, researchers found that certain derivatives exhibited promising analgesic and anti-inflammatory effects, warranting further investigation into their therapeutic potential .

- Antitumor Activity : Research indicated that some pyrazole derivatives could inhibit cancer cell growth by disrupting microtubule dynamics, suggesting a mechanism similar to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde?

- The compound is synthesized via the Vilsmeier-Haack reaction , where 5-chloro-1,3-dimethyl-1H-pyrazole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. Subsequent propylation at the 3-position is achieved using alkylation agents like propyl halides under basic conditions (e.g., K₂CO₃) .

- Key data : Yield (67% for intermediates), IR (1682 cm⁻¹ for C=O stretch), and NMR (δ 9.85 ppm for aldehyde proton) .

Q. How is the compound characterized after synthesis?

- Spectroscopic methods :

- ¹H/¹³C NMR : Assignments for aldehyde (δ ~9.8–9.9 ppm) and methyl/propyl groups (δ 0.97–3.95 ppm) .

- IR spectroscopy : C=O stretch at ~1680–1685 cm⁻¹ and pyrazole ring vibrations at ~1470–1510 cm⁻¹ .

Q. What are common derivatives of this compound in medicinal chemistry?

- Knoevenagel condensation with ethyl cyanoacetate yields α,β-unsaturated nitriles for anticonvulsant studies .

- Hydrazide derivatives (e.g., N'-[(pyrazolyl)methylene] hydrazides) show activity against maximal electroshock-induced seizures .

Advanced Research Questions

Q. How does the substitution pattern influence electronic properties and reactivity?

- Computational analysis (DFT): The aldehyde group and chlorine atom create electron-deficient regions, enhancing electrophilic substitution at the pyrazole ring. Propyl groups increase steric hindrance, affecting nucleophilic attack .

- Experimental validation : Substituent effects are studied via Hammett plots in nucleophilic aromatic substitution reactions .

Q. What challenges arise in analyzing crystal packing and intermolecular interactions?

- C–H···O interactions dominate packing, with dihedral angles (~72.8°) between aldehyde and pyrazole planes. Use Mercury software (Cambridge Crystallographic Data Centre) for void analysis and packing similarity calculations .

- SHELX refinement (e.g., SHELXL-2018) is critical for resolving disorder in propyl chains, with R-factors < 5% for high-quality datasets .

Q. How are structural contradictions resolved in polymorph studies?

- Synchrotron XRD identifies polymorphs by comparing unit cell parameters (e.g., monoclinic vs. orthorhombic systems). Contradictions in reported melting points (e.g., 78–79°C vs. 140–141°C) may arise from impurities or polymorphism .

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Vilsmeier-Haack Yield | 67% (intermediate) | |

| ¹³C NMR (Aldehyde) | δ 183.2 ppm | |

| Crystal Density | 1.35 g/cm³ | |

| Molar Refractivity | 45.7 cm³/mol |

Key Research Gaps

- Mechanistic studies : Limited data on the role of trifluoromethyl groups in analogous compounds (e.g., 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) for comparative reactivity analysis .

- Toxicity profiling : No in vivo data for hydrazide derivatives; recommended LC-MS/MS assays for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.